molecular formula C13H11N3 B13879115 2-Phenylindazol-6-amine

2-Phenylindazol-6-amine

Cat. No.: B13879115
M. Wt: 209.25 g/mol
InChI Key: CUTAMANOHUFYIM-UHFFFAOYSA-N
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Description

2-Phenylindazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an amine group at the 6th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindazol-6-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. The hydrazone then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylindazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Phenylindazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylindazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

    2-Phenylindole: Shares the indazole core but lacks the amine group at the 6th position.

    2-Phenylbenzimidazole: Contains a similar bicyclic structure but with different nitrogen positioning.

Uniqueness: 2-Phenylindazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amine group at the 6th position allows for unique interactions with biological targets, differentiating it from other indazole derivatives .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenylindazol-6-amine

InChI

InChI=1S/C13H11N3/c14-11-7-6-10-9-16(15-13(10)8-11)12-4-2-1-3-5-12/h1-9H,14H2

InChI Key

CUTAMANOHUFYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)N

Origin of Product

United States

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